molecular formula C8H10O4 B14681529 Dimethyl 2,3-dimethylenesuccinate CAS No. 38818-30-3

Dimethyl 2,3-dimethylenesuccinate

Cat. No.: B14681529
CAS No.: 38818-30-3
M. Wt: 170.16 g/mol
InChI Key: FVKRQUZHHWXICH-UHFFFAOYSA-N
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Description

Dimethyl 2,3-dimethylenesuccinate is an organic compound with the molecular formula C8H10O4. It is a derivative of succinic acid and is characterized by the presence of two methylene groups attached to the succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,3-dimethylenesuccinate can be synthesized through the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

Succinic acid+2MethanolDimethyl succinate+2Water\text{Succinic acid} + 2 \text{Methanol} \rightarrow \text{Dimethyl succinate} + 2 \text{Water} Succinic acid+2Methanol→Dimethyl succinate+2Water

Industrial Production Methods

In industrial settings, the production of dimethyl succinate often involves the use of reactive distillation or a combination of a fixed bed reactor and distillation. These methods are designed to optimize the yield and purity of the product while minimizing operational costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-dimethylenesuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dimethyl 2,3-dicarboxylate.

    Reduction: Formation of dimethyl 2,3-dihydroxybutane.

    Substitution: Formation of various substituted succinates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,3-dimethylenesuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,3-dimethylenesuccinate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release succinic acid and methanol, which can then participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. Additionally, the ester groups can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: A simpler ester of succinic acid without the methylene groups.

    Dimethyl fumarate: An ester of fumaric acid with different reactivity and applications.

    Dimethyl malonate: An ester of malonic acid used in different synthetic applications.

Uniqueness

Dimethyl 2,3-dimethylenesuccinate is unique due to the presence of methylene groups, which impart distinct reactivity and properties compared to other succinate esters. This structural feature allows for specific interactions and reactions that are not possible with simpler esters .

Properties

IUPAC Name

dimethyl 2,3-dimethylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(7(9)11-3)6(2)8(10)12-4/h1-2H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKRQUZHHWXICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447509
Record name dimethyl 2,3-dimethylenesuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38818-30-3
Record name dimethyl 2,3-dimethylenesuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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